BB-22 4-hydroxyquinoline isomer BB-22 4-hydroxyquinoline isomer BB-22 is an analog of the potent synthetic cannabinoid, JWH 018 that is structurally similar to PB-22 and its derivative, 5-fluoro PB-22. Both BB-22 and PB-22 are distinctive in that an 8-hydroxyquinoline replaces the naphthalene group of JWH 018. BB-22 4-hydroxyquinoline isomer differs from BB-22 structurally by having the hydroxyquinoline group attached at the fourth carbon instead of through the eighth position of the ring. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0211300
InChI: InChI=1S/C25H24N2O2/c28-25(29-24-14-15-26-22-12-6-4-11-20(22)24)21-17-27(16-18-8-2-1-3-9-18)23-13-7-5-10-19(21)23/h4-7,10-15,17-18H,1-3,8-9,16H2
SMILES: O=C(OC1=CC=NC2=C1C=CC=C2)C3=CN(CC4CCCCC4)C5=C3C=CC=C5
Molecular Formula: C25H24N2O2
Molecular Weight: 384.5

BB-22 4-hydroxyquinoline isomer

CAS No.:

Cat. No.: VC0211300

Molecular Formula: C25H24N2O2

Molecular Weight: 384.5

* For research use only. Not for human or veterinary use.

BB-22 4-hydroxyquinoline isomer -

Specification

Molecular Formula C25H24N2O2
Molecular Weight 384.5
Standard InChI InChI=1S/C25H24N2O2/c28-25(29-24-14-15-26-22-12-6-4-11-20(22)24)21-17-27(16-18-8-2-1-3-9-18)23-13-7-5-10-19(21)23/h4-7,10-15,17-18H,1-3,8-9,16H2
Standard InChI Key ZIVQNSMEEJQYKB-UHFFFAOYSA-N
SMILES O=C(OC1=CC=NC2=C1C=CC=C2)C3=CN(CC4CCCCC4)C5=C3C=CC=C5

Introduction

Chemical Identity and Structural Characterization

Basic Chemical Properties

BB-22 4-hydroxyquinoline isomer represents one of several structural variants of the synthetic cannabinoid BB-22. The compound has a formal chemical name of 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid, 4-quinolinyl ester, with the molecular formula C₂₅H₂₄N₂O₂ . The molecular weight is consistently reported as 384.5 g/mol across multiple sources, confirming its structural integrity . The compound's SMILES notation (O=C(OC1=CC=NC2=C1C=CC=C2)C3=CN(CC4CCCCC4)C5=C3C=CC=C5) provides a computational representation of its molecular structure, highlighting the specific arrangement of atoms that distinguishes this isomer from related compounds . The CAS registry number 2365470-95-5 serves as a unique identifier for this specific isomer, differentiating it from the closely related BB-22 4-hydroxyisoquinoline isomer (CAS: 2365471-21-0) .

Structural Relationship to Other Cannabinoids

BB-22 4-hydroxyquinoline isomer belongs to a family of synthetic cannabinoids that have emerged as alternatives to regulated substances. This compound is structurally related to JWH-018, a well-characterized synthetic cannabinoid, but with notable modifications . The definitive structural feature of BB-22 4-hydroxyquinoline isomer is the replacement of the naphthalene group found in JWH-018 with a 4-hydroxyquinoline moiety . This represents a significant structural deviation from traditional synthetic cannabinoids and may potentially modify its interaction with cannabinoid receptors. Furthermore, the compound shows structural similarity to PB-22 and its fluorinated derivative, 5-fluoro PB-22, which have been associated with severe toxicity in documented cases .

Isomeric Variations

The positional attachment of the hydroxyquinoline group constitutes the primary difference between BB-22 4-hydroxyquinoline isomer and standard BB-22. In BB-22, the hydroxyquinoline group attaches through the eighth position of the quinoline ring, whereas in the 4-hydroxyquinoline isomer, this attachment occurs at the fourth carbon position . This subtle structural variation represents a significant challenge for forensic identification and potentially alters the compound's pharmacological properties. Several additional isomers have been documented, including BB-22 3-hydroxyquinoline isomer and BB-22 4-hydroxyisoquinoline isomer, each with distinct structural arrangements that further complicate analytical differentiation . These isomeric variations highlight the complexity of synthetic cannabinoid chemistry and emphasize the need for sophisticated analytical approaches to accurately identify these compounds.

Physical and Chemical Properties

Physical State and Stability

BB-22 4-hydroxyquinoline isomer typically appears as a crystalline solid in its pure form, making it suitable for laboratory storage and analysis . The compound demonstrates relative stability under appropriate storage conditions, with an expected shelf life of at least five years when stored at -20°C as recommended by suppliers . This stability profile facilitates its use as an analytical standard in forensic applications. The physical stability of the compound is an important characteristic that allows for reliable analytical measurements over extended periods. Storage recommendations typically advise keeping the compound at -20°C and protecting it from repeated freeze-thaw cycles to maintain its structural integrity .

Spectroscopic Properties

The spectroscopic profile of BB-22 4-hydroxyquinoline isomer provides valuable data for its identification and characterization. Ultraviolet-visible spectroscopy reveals a maximum absorption (λmax) at 264 nm, which serves as a useful parameter for analytical detection and quantification . This spectroscopic signature can be employed in liquid chromatography methods with UV detection for preliminary identification. The compound's molecular structure, with its extensive conjugated system including the indole and quinoline rings, contributes to its characteristic UV absorption profile. This spectroscopic property is particularly valuable in differentiating this compound from other structural isomers during analytical investigations, although additional confirmatory techniques are typically required for definitive identification.

Solubility Profile

The solubility characteristics of BB-22 4-hydroxyquinoline isomer vary significantly depending on the solvent system used. Table 1 summarizes the solubility data compiled from multiple sources, providing important information for laboratory handling and analytical method development.

Table 1: Solubility Profile of BB-22 4-Hydroxyquinoline Isomer

SolventSolubility
DMF14 mg/ml
DMF:PBS(pH7.2) (1:2)0.3 mg/ml
DMSO10 mg/ml
Ethanol1 mg/ml

This solubility profile indicates that the compound demonstrates highest solubility in dimethylformamide (DMF), followed by dimethyl sulfoxide (DMSO) . The significantly lower solubility in aqueous buffer systems (DMF:PBS) suggests the predominantly lipophilic nature of the compound, which is consistent with other synthetic cannabinoids. For analytical purposes, preparation of stock solutions typically involves initial dissolution in organic solvents such as DMSO or DMF, followed by dilution with more polar solvents if necessary. To increase solubility during solution preparation, suppliers recommend heating the sample to 37°C followed by ultrasonic treatment .

Analytical Methods for Detection and Differentiation

Chromatographic Separation Techniques

The analytical differentiation of BB-22 4-hydroxyquinoline isomer from its structural analogs presents significant challenges that require sophisticated separation techniques. Gas chromatography (GC) methods have demonstrated limitations in separating this compound from certain isomers, particularly the 5-hydroxyquinoline isomer, necessitating alternative approaches . Liquid chromatography (LC) has proven more effective for the separation of BB-22 4-hydroxyquinoline isomer from all its isomers, providing superior resolution for forensic and research applications . The chromatographic behavior of this compound is influenced by its molecular structure, particularly the position of the hydroxyquinoline group, which affects its interaction with stationary phases. Development of optimized chromatographic methods is essential for reliable identification and quantification of this compound in complex matrices.

Mass Spectrometric Analysis

Mass spectrometric techniques are crucial for the definitive identification of BB-22 4-hydroxyquinoline isomer. Electron ionization mass spectrometry (EI-MS) produces similar spectra for many structural isomers, limiting its utility for isomer differentiation . In contrast, liquid chromatography coupled with tandem mass spectrometry (LC-MS-MS) offers superior capabilities for distinguishing between closely related isomers. Using electrospray ionization, the protonated molecular ion at m/z 377.2 serves as the precursor ion for collision-induced dissociation, generating specific fragmentation patterns that differ between isomers . The characteristic product ions and their relative intensities enable mass spectrometric differentiation of BB-22 4-hydroxyquinoline isomer from its structural variants. This analytical approach is particularly valuable in forensic contexts where definitive identification is mandatory for legal proceedings.

Method Validation Parameters

Validated analytical methods for synthetic cannabinoids, including BB-22 4-hydroxyquinoline isomer, must meet rigorous performance criteria. Table 2 outlines key validation parameters typically assessed for quantitative methods targeting this compound.

Table 2: Critical Validation Parameters for Analytical Methods

Validation ParameterDescription
LinearityAssessment of linear response range
Limits of Detection/QuantitationDetermination of LOD, LLOQ, and ULOQ
Precision and AccuracyEvaluation of method repeatability and trueness
Matrix SelectivityAssessment of interference from biological matrices
Exogenous Drug InterferenceEvaluation of potential interference from other drugs
Ion SuppressionAssessment of matrix effects on ionization
CarryoverEvaluation of sample-to-sample contamination

These validation parameters ensure the reliability and accuracy of analytical methods for BB-22 4-hydroxyquinoline isomer detection . Validated methods typically incorporate internal standards and quality control samples to monitor performance during routine analysis. The complexity of biological matrices and the potential presence of multiple synthetic cannabinoids necessitate comprehensive validation strategies to ensure accurate identification and quantification of this specific isomer.

Pharmacological Considerations

Receptor Interactions and Activity

Forensic and Research Applications

Use in Forensic Toxicology

BB-22 4-hydroxyquinoline isomer holds significant relevance in forensic toxicology as part of the expanding landscape of synthetic cannabinoids. The compound is specifically intended for forensic applications, serving as an analytical standard for method development, validation, and quality control in toxicological analyses . Forensic laboratories incorporate this compound into analytical panels designed to detect and quantify synthetic cannabinoids in various biological matrices. The availability of this standard enables laboratories to develop and validate methods capable of distinguishing between closely related isomers, which is critical for accurate reporting in medicolegal contexts. Given the continuous evolution of synthetic cannabinoids in response to regulatory measures, forensic laboratories must maintain updated analytical capabilities that include emerging compounds and their structural variants.

Research Applications

In research settings, BB-22 4-hydroxyquinoline isomer serves as a valuable tool for investigating structure-activity relationships among synthetic cannabinoids. The distinct positioning of the hydroxyquinoline group offers insights into how subtle structural modifications influence receptor interactions, metabolic pathways, and analytical detectability. Researchers may utilize this compound as a reference standard in studies exploring the pharmacological and toxicological properties of synthetic cannabinoids. Additionally, the compound may contribute to research on analytical method development, particularly in studies focused on differentiating between positional isomers and structural variants. All sources emphasize that this compound is strictly for research use only and not intended for human consumption, highlighting the ethical boundaries that govern its application in scientific investigations .

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